

Technical Guide: Physicochemical Characterization of Ald-Ph-amido-PEG3-C2-Pfp ester

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Compound of Interest

Compound Name: Ald-Ph-amido-PEG3-C2-Pfp ester

Cat. No.: B10818458

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire construct. **Ald-Ph-amido-PEG3-C2-Pfp ester** is a heterobifunctional linker designed for bioconjugation. It features a terminal aldehyde group for reaction with amines, a stable amide bond, a hydrophilic polyethylene glycol (PEG) chain to enhance solubility, and a pentafluorophenyl (Pfp) ester, a highly reactive group for amine acylation.

Accurate determination of the molecular weight of such linkers is a fundamental prerequisite for successful drug development. It ensures stoichiometric precision in conjugation reactions, validates synthesis pathways, and is essential for the characterization and quality control of the final bioconjugate. This document provides a detailed overview of the molecular weight of **Ald-Ph-amido-PEG3-C2-Pfp ester** and outlines a standard methodology for its experimental verification.

Physicochemical Properties

The precise chemical composition of **Ald-Ph-amido-PEG3-C2-Pfp ester** allows for the calculation of its exact molecular properties. These values are foundational for all subsequent experimental work. The key quantitative data are summarized below.

| Property | Value | Reference |
|--------------------------|--------------------------------|-----------|
| Chemical Name | Ald-Ph-amido-PEG3-C2-Pfp ester | [1][2] |
| Molecular Formula | C23H22F5NO7 | [1] |
| Average Molecular Weight | 519.42 g/mol | |
| Monoisotopic Mass | 519.1367 g/mol | [1] |
| CAS Number | 2101206-21-5 | [1][2] |

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The following protocol details a standard procedure for the verification of the molecular weight of **Ald-Ph-amido-PEG3-C2-Pfp ester** using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry, a high-resolution technique suitable for this class of molecule.

3.1 Objective: To experimentally confirm the monoisotopic mass of **Ald-Ph-amido-PEG3-C2-Pfp ester**.

3.2 Materials & Equipment:

- **Ald-Ph-amido-PEG3-C2-Pfp ester** sample
- LC-MS grade Acetonitrile (ACN)
- LC-MS grade Water
- Formic Acid (FA), 99%+ purity
- High-resolution ESI-TOF Mass Spectrometer

- Micropipettes and vials

3.3 Sample Preparation:

- Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
- Create a working solution by diluting the stock solution to a final concentration of 10 µg/mL in a solvent mixture of 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid serves to promote protonation, facilitating ionization.
- Vortex the solution gently to ensure homogeneity.

3.4 Instrument Setup & Data Acquisition:

- Ionization Mode: Positive Electrospray Ionization (ESI+). The amide and ether oxygens in the molecule are sites for protonation ($[M+H]^+$).
- Mass Analyzer: Time-of-Flight (TOF).
- Infusion: Introduce the sample into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
- Mass Range: Set the acquisition range to m/z 100-1000 to ensure the expected ion is observed.
- Instrument Calibration: Calibrate the instrument using a known standard immediately prior to the sample run to ensure high mass accuracy.
- Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

3.5 Data Analysis:

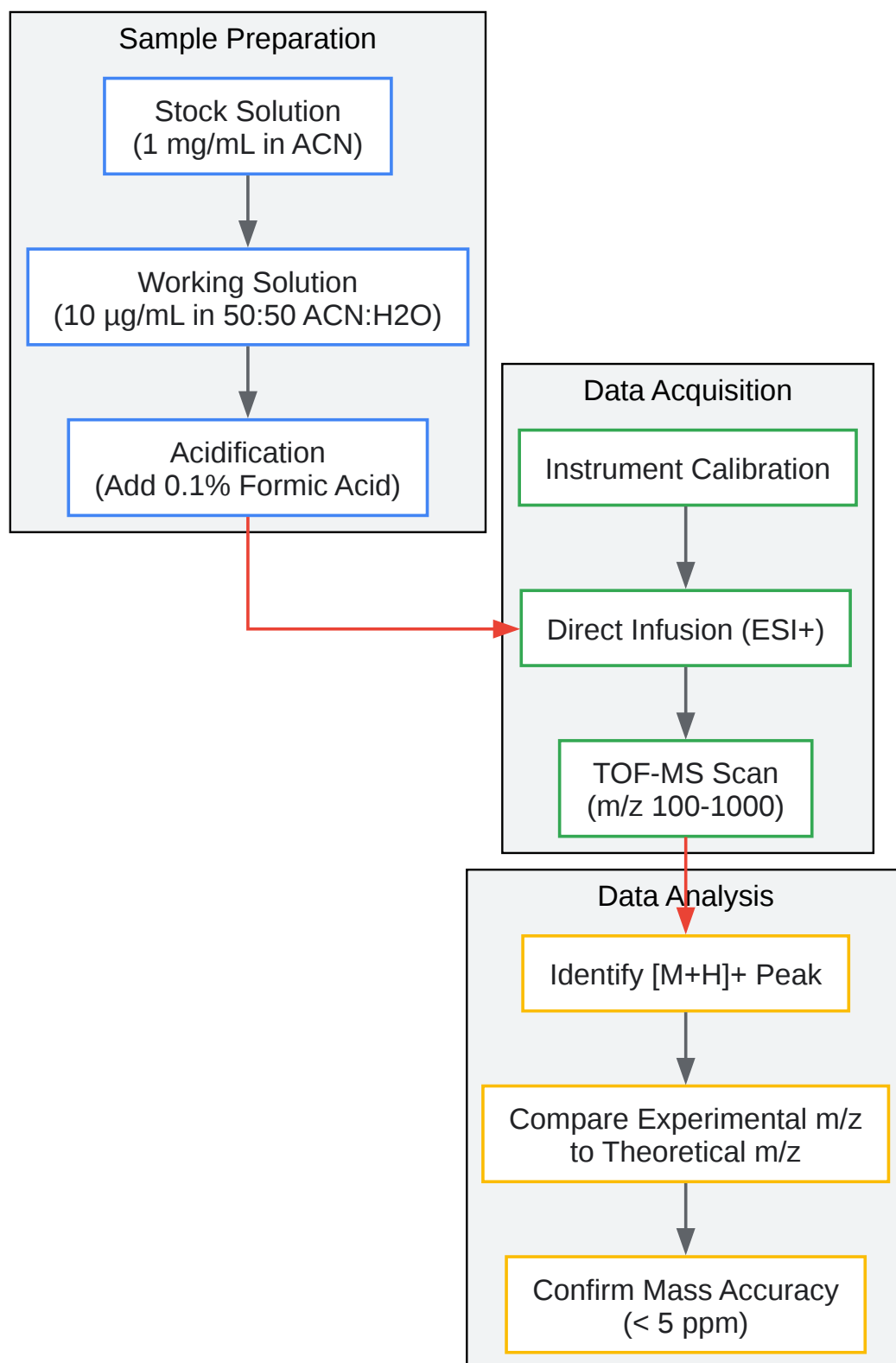
- Process the acquired spectrum using the instrument's software.
- Identify the peak corresponding to the protonated molecule, $[M+H]^+$.

- The expected m/z for the $[M+H]^+$ ion is calculated as: 519.1367 (Monoisotopic Mass) + 1.0078 (Mass of H^+) = 520.1445.
- Compare the experimentally observed m/z value with the theoretical value. The mass accuracy should ideally be within 5 ppm.
- Check for other potential adducts, such as the sodium adduct $[M+Na]^+$ at m/z 542.1264.

Visualizations

4.1 Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental verification of the compound's molecular weight.

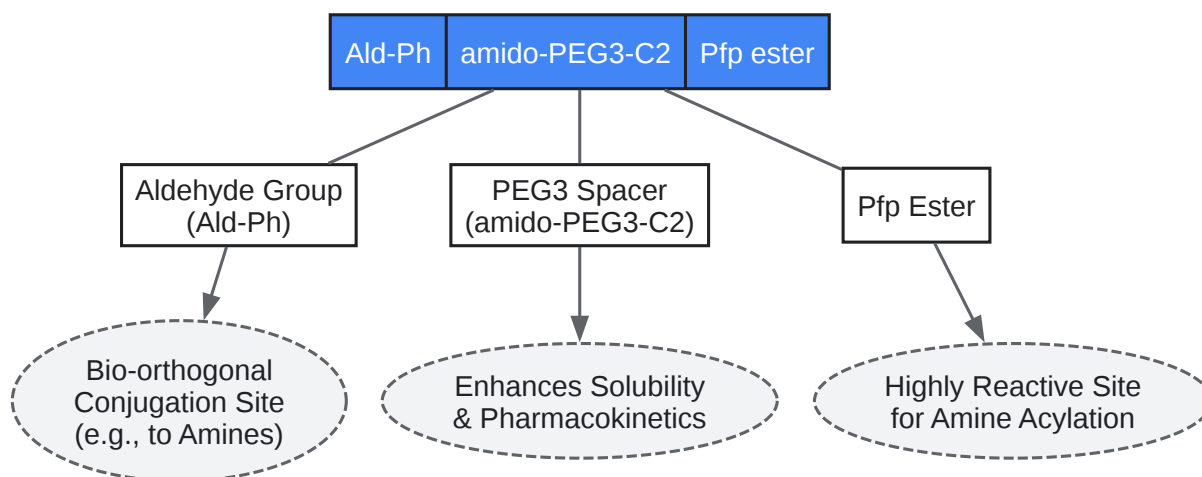


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Caption: Workflow for Molecular Weight Verification by ESI-TOF Mass Spectrometry.

4.2 Molecular Structure-Function Relationship

This diagram illustrates the logical relationship between the distinct chemical moieties of the linker and their intended functions in bioconjugation applications.



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